N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide is a synthetic compound that belongs to the class of amides. It features a morpholino group, which is a cyclic amine, and a chlorophenyl substituent that contributes to its chemical properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Source: The compound is synthesized through various chemical processes, which are detailed in the synthesis analysis section.
Classification: N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide can be classified as an organic compound, specifically an amide derivative. Its structure includes a propanamide backbone with a morpholinoethyl side chain and a chlorophenyl group.
The synthesis of N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide typically involves several key steps:
N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide can undergo various chemical reactions typical for amides:
These reactions highlight the versatility of N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide in synthetic organic chemistry .
The mechanism of action for N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide is primarily explored in relation to its biological activities:
N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide exhibits several notable physical and chemical properties:
N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide has potential applications in various scientific fields:
IUPAC Nomenclature and Structural ComponentsThe systematic name N-[2-(2-chlorophenyl)-2-morpholinoethyl]propanamide decomposes into three modular domains:
The molecular formula is C₁₅H₂₁ClN₂O₂, verified via PubChem CID-based structural analogs [3] [5]. Key functional groups include:
Conformational and Electronic PropertiesOrtho-chlorine substitution induces steric strain, forcing dihedral angles of 55–65° between the phenyl ring and ethylamine chain. This distortion potentially enhances selectivity for sterically constrained binding pockets. The morpholine ring adopts a chair conformation, positioning its oxygen atom axially for optimal hydrogen-bond acceptance. Calculated physicochemical properties indicate:
Table 1: Structural Classification within Morpholinoethylamide Analogs
Compound | Aryl Domain | Spacer Domain | Pharmacophore Domain |
---|---|---|---|
Target Compound | 2-Chlorophenyl | Ethylamine | Morpholinoethylpropanamide |
Celecoxib Derivatives [2] | Pyrazole | Methyl | Sulfonamide |
Quinazolinone Antitumor Agents [4] | 3,4,5-Trimethoxyphenyl | Ethylthio | Acetamide/Propanamide |
Synthetic Cannabinoids [7] | Naphthoylindole | Alkyl chain | Morpholinoalkylamide |
Phenylethylamine OriginsPhenylethylamine scaffolds form the backbone of neurotransmitters (dopamine, serotonin) and early analgesics. Introduction of ortho-chlorine emerged as a strategy to:
Morpholine as a BioisostereMorpholine gained prominence as a:
Hybridization StrategiesThe fusion of chlorophenyl and morpholine domains accelerated with:
Table 2: Key Milestones in Chlorophenyl-Morpholine Hybrid Development
Era | Innovation | Therapeutic Application |
---|---|---|
1970s–1980s | Phenylethylamine-based analgesics | NSAIDs (non-selective COX inhibition) |
1990s | Morpholine bioisosteres (e.g., gefitinib) | Kinase inhibition (oncology) |
2000s | Ortho-chlorophenyl NSAIDs (e.g., diclofenac) | Selective COX-II inhibition |
2010s–Present | Chlorophenyl-morpholine hybrids | Targeted antitumor agents/CNS modulators |
Uncharacterized Physicochemical BehaviorNo experimental data exist for:
Structure-Activity Relationship (SAR) DeficienciesCritical unexplored variables include:
Table 3: Priority Research Questions for Target Compound
Domain | Knowledge Gap | Experimental Approach |
---|---|---|
Synthetic Chemistry | Scalable routes to enantiopure isomers | Chiral resolution via diastereomeric salts |
Biotarget Profiling | Target deconvolution (kinases vs. GPCRs) | Kinase screening panels / β-arrestin assays |
ADMET Prediction | CYP450 inhibition potential | Fluorescence-based CYP3A4/2D6 assays |
Analytical and Synthetic ChallengesKey barriers include:
Hypothesis-Driven Research Priorities
The chlorophenyl-morpholinoethylamide scaffold exemplifies pharmacophore fusion with untapped potential. Addressing these gaps could yield leads for inflammation or CNS disorders, leveraging hybrid vigor against multifactorial diseases [2] [4] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9